molecular formula C13H20N2O2 B8166850 Methyl 5-amino-4-(isobutylamino)-2-methylbenzoate

Methyl 5-amino-4-(isobutylamino)-2-methylbenzoate

Cat. No.: B8166850
M. Wt: 236.31 g/mol
InChI Key: ZKCYOTNWDPQUGW-UHFFFAOYSA-N
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Description

Methyl 5-amino-4-(isobutylamino)-2-methylbenzoate is an organic compound with a complex structure that includes an amino group, an isobutylamino group, and a methyl ester group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-amino-4-(isobutylamino)-2-methylbenzoate typically involves multi-step organic reactions. One common method starts with the nitration of methyl 2-methylbenzoate to introduce a nitro group. This is followed by reduction to convert the nitro group to an amino group. The next step involves the introduction of the isobutylamino group through a substitution reaction. The final product is obtained after purification steps such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods often incorporate advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-amino-4-(isobutylamino)-2-methylbenzoate can undergo various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic substitution reactions typically require catalysts like iron (Fe) or aluminum chloride (AlCl3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro derivatives, while reduction can produce various amines. Substitution reactions can introduce different functional groups onto the aromatic ring.

Scientific Research Applications

Methyl 5-amino-4-(isobutylamino)-2-methylbenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of Methyl 5-amino-4-(isobutylamino)-2-methylbenzoate involves its interaction with specific molecular targets. The amino and isobutylamino groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The compound may also participate in redox reactions, affecting cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-amino-4-(tert-butylamino)-2-methylbenzoate
  • Methyl 5-amino-4-(sec-butylamino)-2-methylbenzoate
  • Methyl 5-amino-4-(n-butylamino)-2-methylbenzoate

Uniqueness

Methyl 5-amino-4-(isobutylamino)-2-methylbenzoate is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The isobutylamino group, in particular, provides steric hindrance that can influence the compound’s reactivity and interactions with other molecules.

Properties

IUPAC Name

methyl 5-amino-2-methyl-4-(2-methylpropylamino)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2/c1-8(2)7-15-12-5-9(3)10(6-11(12)14)13(16)17-4/h5-6,8,15H,7,14H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKCYOTNWDPQUGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C(=O)OC)N)NCC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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